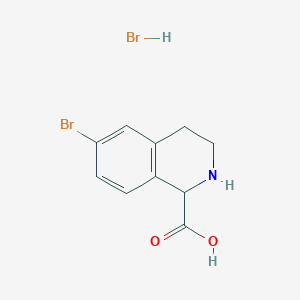

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide

Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a brominated tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₁BrNO₂·HBr (exact weight: 331.02 g/mol). This compound features a bicyclic structure where the isoquinoline core is hydrogenated and substituted with a bromine atom at position 6 and a carboxylic acid group at position 1. The hydrobromide salt enhances its solubility in polar solvents compared to the free base form. It is primarily utilized in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological receptors or antimicrobial agents .

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.BrH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDPCVGUSVCUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating reagents like carbonyl diimidazole.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Quinoline derivatives.

Reduction: 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing interactions with enzymes or receptors. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Substituent Effects: Bromine at position 6 introduces steric bulk and electron-withdrawing effects, reducing solubility in non-polar solvents compared to methoxy or hydroxy groups. This enhances electrophilic reactivity, making it suitable for cross-coupling reactions in drug development .

- Salt Forms : The hydrobromide salt improves aqueous solubility (critical for bioavailability) compared to free acids or hydrochlorides. For example, 6,7-dimethoxy-THIQ-1-COOH is typically isolated as a hydrochloride (mp >250°C) , whereas the hydrobromide salt of the bromo derivative may exhibit lower melting points.

Biological Activity

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula : C10H10BrNO2

Molecular Weight : 256.1 g/mol

CAS Number : 1260643-32-0

Structure : The compound features a bromine atom at the 6-position of the tetrahydroisoquinoline ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 282.9 ± 40.0 °C |

| Flash Point | 124.9 ± 27.3 °C |

Anticancer Properties

Research has shown that derivatives of tetrahydroisoquinoline, including 6-bromo variants, exhibit significant anticancer activities. A study highlighted that certain THIQ derivatives could inhibit Bcl-2 family proteins, which play a critical role in cancer cell survival by preventing apoptosis. Specifically, compounds derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrated binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM . These compounds also induced apoptosis in Jurkat cells in a dose-dependent manner.

Neuroprotective Effects

Tetrahydroisoquinolines have been associated with neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural characteristics of these compounds allow them to interact with neurotransmitter systems and modulate neuroinflammation pathways .

Antimicrobial Activity

The antimicrobial potential of THIQ derivatives has also been explored. Some studies suggest that these compounds can act against various pathogens by disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of THIQs is significantly influenced by their structural modifications. The introduction of bromine at the 6-position enhances the lipophilicity and biological efficacy of the compound. Variations in the carboxylic acid moiety also affect the binding affinity to target proteins and overall pharmacological profile .

Study on Bcl-2 Inhibition

A notable study focused on a series of substituted tetrahydroisoquinoline derivatives showed that these compounds could effectively inhibit Bcl-2 proteins, leading to increased apoptosis in cancer cells. The study utilized fluorescence polarization assays to confirm binding affinities and MTT assays for assessing anti-proliferative effects against various cancer cell lines .

Neuroprotective Mechanisms

Another investigation assessed the neuroprotective mechanisms of THIQ derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death and oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.